5-氨基-2-氟-4-甲基苯甲酸

描述

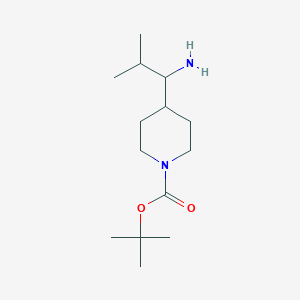

“5-Amino-2-fluoro-4-methylbenzoic Acid” is a chemical compound with the molecular formula C8H8FNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) on the benzene ring .

Molecular Structure Analysis

The molecular structure of “5-Amino-2-fluoro-4-methylbenzoic Acid” can be represented by the InChI code: 1S/C8H8FNO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,10H2,1H3, (H,11,12) and the corresponding InChI key is ANSJZFWRKRROGH-UHFFFAOYSA-N .科学研究应用

金属离子的荧光传感器

5-氨基-2-氟-4-甲基苯甲酸衍生物已被探索其作为荧光传感器的潜力。例如,一项研究合成了一种对 Al3+ 离子表现出高选择性和敏感性的荧光化学传感器,突出了其在生物成像和检测活细胞中金属离子的应用。这种化学传感器由于其大的斯托克斯位移,可以最大程度地减少自猝灭效应,展示了该化合物在敏感的环境和生物监测应用中的实用性(邢培业等,2014)。

抗肿瘤特性

一些研究集中于氟化苯并噻唑衍生物的抗肿瘤特性,其中 5-氨基-2-氟-4-甲基苯甲酸作为前体。这些衍生物在包括乳腺癌、卵巢癌和结直肠癌在内的各种癌细胞系中显示出有效的细胞毒性作用。这些化合物的有效性归因于它们诱导敏感肿瘤细胞中 DNA 损伤、细胞周期停滞和特定基因表达改变的能力,使其成为癌症治疗的有希望的候选物(Hutchinson 等,2001),(Trapani 等,2003)。

合成和优化

对 5-氨基-2-氟-4-甲基苯甲酸的研究还扩展到合成和优化技术。一种通过硝化、酯化和加氢,使用 3-氟苯甲酸作为原料来合成相关的化合物 2-氨基-5-氟苯甲酸甲酯的方法,展示了高效合成氟化化合物的进步。此类方法对于生产高纯度化合物以进行进一步的药物和生化研究至关重要(尹建中,2010)。

生物活化和失活研究

氟化 2-芳基苯并噻唑抗肿瘤分子的生物活化和失活途径,包括源自 5-氨基-2-氟-4-甲基苯甲酸的分子,已得到广泛研究。这些研究提供了有关这些化合物如何被人体细胞色素 P450 酶代谢的见解,从而导致其抗肿瘤活性或失活。了解这些途径对于开发更有效和更安全的抗癌药物至关重要(王凯和 F. Guengerich,2012)。

安全和危害

The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

属性

IUPAC Name |

5-amino-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFQESCOAFBXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluoro-4-methylbenzoic Acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)